![molecular formula C5H12N2OS B1360316 H-Met-NH2 CAS No. 4510-08-1](/img/structure/B1360316.png)
H-Met-NH2
Overview
Description
H-Met-NH2 is an amino acid amide derived from methionine, where the carboxyl group is replaced by an amide group. It is known for its applications in various fields, including pharmaceuticals, food industry, cosmetics, and chemical research .
Preparation Methods
H-Met-NH2 can be synthesized through the hydrolysis of methionine nitrile in the presence of a carbonyl-containing catalyst and a basic catalyst such as potassium hydroxide. The reaction typically involves 0.5 to 1.5 mole equivalents of the ketone catalyst and 0.03 to 0.10 mole equivalents of potassium hydroxide, based on one mole equivalent of methionine nitrile . Another method involves the reaction of L-methionine with hydrochloric acid, followed by crystallization and purification steps to obtain pure methioninamide .
Chemical Reactions Analysis
H-Met-NH2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methionine sulfoxide.
Reduction: It can be reduced back to methionine.
Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Biochemical Research
H-Met-NH2 is utilized in various biochemical assays and studies due to its role as a precursor in the synthesis of methionine derivatives. Its applications include:
- Peptide Synthesis : this compound serves as a building block for synthesizing peptides that can mimic biological processes or serve as therapeutic agents .
- Enzyme Studies : It is used in enzyme-substrate interaction studies to understand the catalytic mechanisms of enzymes that utilize methionine .
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly in neurobiology and wound healing:
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
- Wound Healing : Studies show that this compound can enhance corneal epithelial wound healing when combined with growth factors like insulin-like growth factor-1 (IGF-1), demonstrating its synergistic effects in promoting cell migration and attachment .
Methylation Reactions
The compound plays a role in methylation processes, which are crucial for regulating gene expression and metabolic pathways:
- Methyltransferase Substrates : this compound can act as a substrate for methyltransferases, enzymes that transfer methyl groups to various acceptor molecules, influencing numerous biological functions .
Therapeutic Agent Development
This compound is being explored as a potential therapeutic agent due to its involvement in various physiological processes:
- API Development : Its derivatives are being studied for their potential as active pharmaceutical ingredients (APIs) in treating conditions such as Parkinson's disease and other metabolic disorders .
Table 1: Applications of this compound
Case Study 1: Corneal Epithelial Wound Healing
A study demonstrated that the combination of this compound with IGF-1 significantly improved corneal epithelial cell migration and attachment to fibronectin matrices. The results indicated that this combination could facilitate faster wound closure in vivo, suggesting practical applications in ophthalmology .
Case Study 2: Neuroprotective Potential
Research into this compound's neuroprotective effects revealed its ability to mitigate neuronal damage in models of neurodegeneration. The findings suggest that this compound may serve as a basis for developing new treatments aimed at protecting neuronal health and function .
Mechanism of Action
H-Met-NH2 exerts its effects through interactions with specific enzymes and molecular targets. For instance, it forms complexes with nitrile hydratase and amidase enzymes, which are involved in the biodegradation of nitriles. These interactions are crucial for the conversion of nitriles to amides and acids, playing a significant role in pollutant treatment and other biochemical processes .
Comparison with Similar Compounds
H-Met-NH2 can be compared with other similar compounds such as methionine, methionine sulfoxide, and methionine nitrile. While methionine is an essential amino acid involved in protein synthesis and various metabolic pathways, methioninamide is unique due to its amide group, which allows it to participate in different chemical reactions and interactions with enzymes. Methionine sulfoxide is an oxidized form of methionine, and methionine nitrile is a precursor in the synthesis of methioninamide .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and interactions with enzymes make it an important subject of study in chemistry, biology, medicine, and industry.
Biological Activity
H-Met-NH2, also known as Methionine amide, is a peptide with significant biological activity. This article examines its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of this compound
This compound is an amino acid derivative that plays a crucial role in various biological processes. It is primarily involved in protein synthesis and has been studied for its potential therapeutic applications, particularly in neuropeptide-related functions.
Biological Activity
1. Mechanisms of Action
The biological activity of this compound is largely attributed to its role as a precursor in the synthesis of proteins and peptides. It can influence cellular processes such as:
- Cell Migration : this compound has been shown to enhance cell migration when combined with other peptides like IGF-1 (Insulin-like Growth Factor 1) and substance P. This synergistic effect promotes the attachment of corneal epithelial cells to fibronectin matrices, facilitating wound healing processes in vivo .
- Neuropeptide Activity : Research indicates that this compound may retain neuropeptide antagonist properties when metabolized into smaller fragments. These metabolites continue to exhibit biological activity, which is essential for therapeutic applications in treating various conditions .
2. Pharmacological Properties
This compound exhibits several pharmacological properties:
- Anticancer Potential : Studies have indicated that peptides containing this compound can act as anticancer agents. For example, the peptide H-Arg-D-Trp-NmePhe-D-Trp-Leu-Met-NH2 has been characterized for its metabolism and potential efficacy against cancer cells .
- Wound Healing : The combination of this compound with other growth factors has demonstrated enhanced wound healing capabilities, particularly in corneal epithelial cells. This effect is mediated through increased integrin expression, which facilitates cell adhesion and migration necessary for tissue repair .
Table 1: Biological Activities of this compound
Case Studies
Case Study 1: Wound Healing in Corneal Epithelial Cells
A study demonstrated that the application of this compound in conjunction with IGF-1 significantly improved the healing rate of corneal epithelial wounds. The experimental design involved a double-masked approach where the healing rates were measured using fluorescein staining and computer-assisted digitization. Results indicated a marked increase in the rate of closure compared to control groups .
Case Study 2: Anticancer Activity
Another significant study focused on the peptide H-Arg-D-Trp-NmePhe-D-Trp-Leu-Met-NH2, which includes this compound as part of its structure. The research characterized its metabolism and found that its degradation products retained neuropeptide antagonist properties, indicating potential applications in cancer therapy .
Properties
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYTVXOARWSQSV-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940971 | |
Record name | 2-Amino-4-(methylsulfanyl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4510-08-1, 19298-72-7 | |
Record name | L-Methioninamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4510-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methioninamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methioninamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019298727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(methylsulfanyl)butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40940971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-amino-4-(methylsulfanyl)butanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHIONINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSM06A70MD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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